molecular formula C16H13FN4O2 B1683785 R 112 (pharMaceutical) CAS No. 575474-82-7

R 112 (pharMaceutical)

Numéro de catalogue B1683785
Numéro CAS: 575474-82-7
Poids moléculaire: 312.3 g/mol
Clé InChI: TVKGTSHBQZEFEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

R 112 is an inhibitor of spleen tyrosine kinase (Syk; IC 50 = 226 nM in cultured human mast cells) that acts in an ATP-competitive and reversible manner (K i = 96 nM). It inhibits mast cell and basophil degranulation induced by anti-IgE cross-linking (EC 50 s = 353 and 280 nM, respectively) .

Applications De Recherche Scientifique

Treatment of Metabolic Diseases

Elafibranor is being studied for its potential in treating endocrine and metabolic diseases such as type 2 diabetes and dyslipidemia . It works by targeting the peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of metabolism .

Non-Alcoholic Steatohepatitis (NASH)

This compound is under development for the treatment of NASH, a progressive form of non-alcoholic fatty liver disease (NAFLD). Elafibranor acts as an agonist for PPAR-α and PPAR-δ, which are involved in lipid metabolism and inflammation, two key factors in the progression of NASH .

Primary Biliary Cholangitis (PBC)

Elafibranor has shown positive results in clinical trials for treating PBC, a rare liver disease characterized by inflammation and fibrosis leading to bile duct damage. It modulates bile acid toxicity and inflammation through its dual action on PPAR-α and δ .

Regulatory Approval Process

The compound has reached a stage where regulatory applications are being prepared following discussions with the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), positioning it as a potentially important new treatment option .

Pathophysiology of Cholestatic Liver Disease

Elafibranor’s activation of PPAR α,δ targets multiple cell types and biological processes involved in cholestatic liver diseases like PBC, addressing symptoms such as cholestasis, bile toxicity, inflammation, and fibrosis .

Safety and Hazards

The safety data sheet for R 112 suggests that it should be handled in a well-ventilated place, avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It also advises the use of personal protective equipment and chemical impermeable gloves .

Propriétés

IUPAC Name

3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c17-14-9-18-16(20-11-4-2-6-13(23)8-11)21-15(14)19-10-3-1-5-12(22)7-10/h1-9,22-23H,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKGTSHBQZEFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R 112 (pharMaceutical)

CAS RN

575474-82-7
Record name R-112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0575474827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-112
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W5AL9KHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-5-fluoropyrimidine (0.0167 g, 0.1 mmol) and 3-aminophenol (0.033 g, 0.3 mmol) in MeOH: H2O (1.8:0.2 mL; v/v) was shaken in a sealed tube at 100° C. for 24 h (or 80° C. for 3 days), cooled to room temperature, diluted with water (15 mL), acidified with 2N HCl (pH>2). Upon saturation with sodium chloride it was extracted with ethyl acetate (3×20 mL), dried over anhydrous sodium sulfate and solvent was removed. The resulting residue was filtered through a pad of silica gel (200–400 mesh) using CH2Cl2->1>10% MeOH in CH2Cl2 to obtain the desired N2,N4-bis(3-hydroxyphenyl)-5-fluoro-2,4-pyrimidinediamine (R921218). If the reaction scale is large enough, solid of the resulting product can be isolated by filtration. 1H NMR (CDCl3): δ 7.73 (d, 1H, J=5.1 Hz), 7.12–6.90 (m, 6H), 6.64 (dd, 1H, J=1.8 and 8.1 Hz), 6.53 (dd, 1H, J=1.2 and 5.7 Hz); LCMS: ret. time: 16.12 min.; purity: 100%; MS (m/e): 313 (MH+).
Quantity
0.0167 g
Type
reactant
Reaction Step One
Quantity
0.033 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
R 112 (pharMaceutical)
Reactant of Route 2
Reactant of Route 2
R 112 (pharMaceutical)
Reactant of Route 3
Reactant of Route 3
R 112 (pharMaceutical)
Reactant of Route 4
Reactant of Route 4
R 112 (pharMaceutical)
Reactant of Route 5
R 112 (pharMaceutical)
Reactant of Route 6
R 112 (pharMaceutical)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.